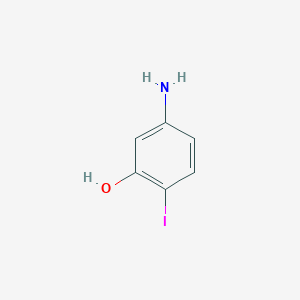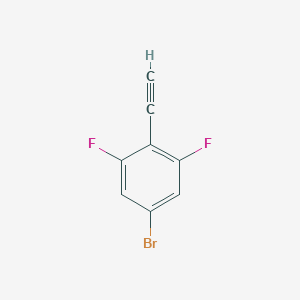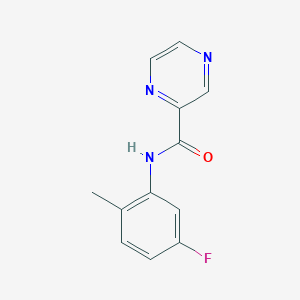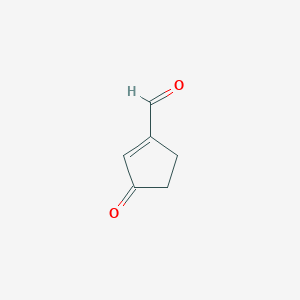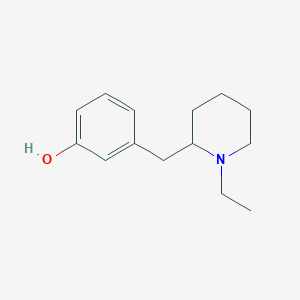
3-((1-Ethylpiperidin-2-yl)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Ethylpiperidin-2-yl)methyl)phenol is an organic compound that belongs to the class of phenols and piperidines. This compound features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 1-ethylpiperidin-2-ylmethyl group. The presence of both phenolic and piperidine moieties in its structure makes it an interesting compound for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethylpiperidin-2-yl)methyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the nucleophilic attack on the halogenated aromatic ring .
Another approach involves the reductive amination of a phenolic aldehyde with 1-ethylpiperidine. This method requires a reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Ethylpiperidin-2-yl)methyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
3-((1-Ethylpiperidin-2-yl)methyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-((1-Ethylpiperidin-2-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the piperidine moiety can interact with receptors and enzymes. These interactions can modulate various biological processes, such as signal transduction and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-((1-Methylpiperidin-2-yl)methyl)phenol
- 3-((1-Propylpiperidin-2-yl)methyl)phenol
- 3-((1-Butylpiperidin-2-yl)methyl)phenol
Uniqueness
3-((1-Ethylpiperidin-2-yl)methyl)phenol is unique due to the presence of the ethyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric interactions, and binding affinity to molecular targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
3-[(1-ethylpiperidin-2-yl)methyl]phenol |
InChI |
InChI=1S/C14H21NO/c1-2-15-9-4-3-7-13(15)10-12-6-5-8-14(16)11-12/h5-6,8,11,13,16H,2-4,7,9-10H2,1H3 |
Clave InChI |
LHDGJCGZORIYSY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCCC1CC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)

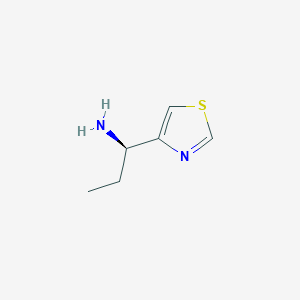
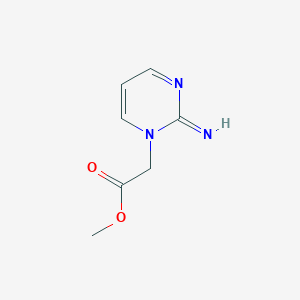

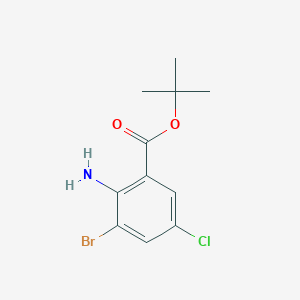
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)


![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
